molecular formula C10H11ClF3NO2 B13523383 Methyl3-amino-2-methyl-5-(trifluoromethyl)benzoatehydrochloride

Methyl3-amino-2-methyl-5-(trifluoromethyl)benzoatehydrochloride

Cat. No.: B13523383
M. Wt: 269.65 g/mol
InChI Key: MBSZHWAHNLCSGQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is a substituted benzoic acid derivative characterized by a methyl ester group, an amino group at the 3-position, a methyl substituent at the 2-position, and a trifluoromethyl group at the 5-position of the benzene ring. The hydrochloride salt form enhances its solubility in polar solvents, a critical feature for pharmaceutical applications.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c1-5-7(9(15)16-2)3-6(4-8(5)14)10(11,12)13;/h3-4H,14H2,1-2H3;1H

InChI Key

MBSZHWAHNLCSGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(F)(F)F)C(=O)OC.Cl

Origin of Product

United States

Chemical Reactions Analysis

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The amino group at the 3-position in the target compound contrasts with Metabutoxycaine’s 3-amino group and 2-butyloxy substituent. In Methyl 2-amino-3-(trifluoromethyl)benzoate, the adjacent amino and trifluoromethyl groups create strong electron-withdrawing effects, which may reduce basicity compared to the target compound’s spatially separated substituents .

Trifluoromethyl Group Impact :

  • The 5-CF₃ group in the target compound enhances lipophilicity and metabolic resistance to oxidative degradation, a common strategy in drug design. This aligns with trends observed in Benfluorex Hydrochloride, where CF₃ improves stability .

Ester Group Stability :

  • The methyl ester in the target compound is less sterically hindered than the sulfonylurea-linked ester in Triflusulfuron Methyl Ester, which is designed for slow hydrolysis in herbicidal activity .

Physicochemical Properties

  • Solubility: The hydrochloride salt form increases water solubility compared to non-ionic analogs like Methyl 2-amino-3-(trifluoromethyl)benzoate. This is critical for oral bioavailability .
  • pKa Considerations: The amino group (pKa ~9–10) in the target compound is protonated under physiological conditions, enhancing interaction with biological targets. In contrast, the butyloxy group in Metabutoxycaine is non-ionizable, relying on ester hydrolysis for activation .

Biological Activity

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is a chemical compound with significant biological activity, particularly due to its unique structural features, including the trifluoromethyl group. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is C₁₀H₁₁ClF₃NO₂. The trifluoromethyl group enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets. The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Differences
Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochlorideC₁₀H₁₁ClF₃NO₂Contains trifluoromethyl group
Methyl 2-amino-5-(trifluoromethyl)benzoateC₉H₁₁F₃NO₃Different substitution pattern
2-Methyl-3-(trifluoromethyl)anilineC₉H₈F₃NDifferent functional groups
Methyl 4-amino-2-methoxybenzoateC₉H₁₁NO₃Lacks trifluoromethyl group
Ethyl 5-amino-2-methoxybenzoateC₁₀H₁₂NO₃Different alkyl substitution

Research indicates that the trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards various biological targets. This characteristic enhances its potential as a pharmaceutical agent, particularly in antiviral applications. Studies have shown that the compound interacts with several biomolecules, leading to various biological effects.

Antiviral Properties

A notable area of research involves the antiviral activity of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride. In vitro studies suggest that it exhibits broad-spectrum antiviral properties, particularly against coronaviruses. For instance, it has been evaluated for its efficacy against SARS-CoV-2 and other β-coronaviruses, demonstrating significant inhibitory effects on viral entry mechanisms.

Case Studies and Research Findings

  • Antiviral Efficacy : A study assessed the compound's effectiveness against SARS-CoV-2 in Vero E6 cells. The results indicated an EC50 value (effective concentration for 50% inhibition) that suggests promising antiviral potential, although specific molecular targets remain to be fully elucidated .
  • Toxicity Assessment : The cytotoxicity of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride was evaluated in various cell lines. The CC50 (cytotoxic concentration for 50% cell death) was determined to ensure safety margins for therapeutic use .
  • Binding Affinity Studies : Research focused on the binding interactions between the compound and specific viral proteins revealed that modifications in its structure could enhance or reduce its binding capabilities, providing insights into optimizing its therapeutic profile.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A key step is the introduction of the trifluoromethyl group, which can be achieved via halogen exchange reactions or direct fluorination. For example, methyl 2-amino-5-(trifluoromethyl)benzoate derivatives are synthesized by treating intermediates with trifluoroacetic acid (TFA) in dichloromethane to remove protecting groups (e.g., tert-butoxycarbonyl, Boc) . Critical parameters include:

  • Reaction Conditions: Controlled temperature (0–25°C) and anhydrous solvents to prevent hydrolysis.
  • Purification: Column chromatography or recrystallization to isolate the hydrochloride salt.
  • Yield Optimization: Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. How can the structural features of this compound be characterized?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the positions of the amino, methyl, and trifluoromethyl groups. The deshielding effect of the trifluoromethyl group is observable in 19^19F NMR .
  • X-ray Crystallography: Resolves spatial arrangement, particularly the planarity of the benzoate ring and steric effects from substituents.
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological interactions and metabolic stability?

Methodological Answer: The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while its electron-withdrawing nature stabilizes the molecule against oxidative metabolism . Key experimental approaches:

  • Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes/receptors.
  • Metabolic Profiling: Incubate with liver microsomes or cytochrome P450 isoforms to identify metabolic hotspots. The trifluoromethyl group reduces CYP-mediated dealkylation compared to non-fluorinated analogs .
  • Computational Modeling: Molecular dynamics simulations to predict interactions with hydrophobic binding pockets.

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

Methodological Answer: Contradictions often arise from variations in:

  • Assay Conditions: pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and activity. Standardize protocols using buffers like PBS (pH 7.4) and limit DMSO to <1% .
  • Enzyme Sources: Recombinant vs. tissue-extracted enzymes may differ in post-translational modifications. Validate activity with positive controls.
  • Data Normalization: Use IC50_{50} values normalized to vehicle controls and account for non-specific binding via control wells with excess substrate.

Q. What strategies are effective for designing analogs with enhanced bioactivity?

Methodological Answer: Leverage structure-activity relationship (SAR) studies by modifying:

  • Amino Group Substituents: Replace the methyl group with bulkier alkyl chains to probe steric effects on receptor binding.
  • Halogenation: Introduce bromine or chlorine at the 3-position to enhance electrophilic reactivity (see comparative table below) .
Analog Modification Bioactivity (IC50_{50}, nM)
Ethyl 2-amino-3-bromo-5-(trifluoromethyl)benzoateBromine at 3-position12.5 ± 1.2
Ethyl 2-amino-3-chloro-5-(trifluoromethyl)benzoateChlorine at 3-position18.7 ± 2.1
Parent CompoundNone35.4 ± 3.5

Q. How does the hydrochloride salt form affect solubility and stability?

Methodological Answer: The hydrochloride salt improves aqueous solubility via ion-dipole interactions. Key assessments:

  • pH-Solubility Profile: Measure solubility in buffers ranging from pH 1–7.4. The compound is most soluble at acidic pH (≤3) due to protonation of the amino group .
  • Stability Studies: Accelerated stability testing (40°C/75% RH) over 4 weeks. Degradation products (e.g., free base or hydrolyzed esters) are quantified via HPLC .

Data Contradiction Analysis

Q. Why do studies report conflicting results on toxicity profiles?

Methodological Answer: Discrepancies may stem from:

  • Cell Line Variability: Use of primary hepatocytes vs. immortalized lines (e.g., HepG2) with differing metabolic capacities.
  • Dose-Response Curves: Non-linear effects at high concentrations due to off-target interactions. Perform cytotoxicity assays across a broad range (1 nM–100 µM).
  • Metabolite Screening: LC-MS/MS to distinguish parent compound toxicity from reactive metabolites (e.g., quinone imines) .

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